MART-1(27-35)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanoma antigen recognized by T-cells 1; MART-1
科学的研究の応用
Induction of Tumor-Reactive CTL from Peripheral Blood and Tumor-Infiltrating Lymphocytes : MART-1(27-35) peptide has been found effective in generating anti-melanoma cytotoxic T lymphocytes (CTL) from the peripheral blood lymphocytes (PBL) and tumor-infiltrating lymphocytes (TIL) of melanoma patients. These CTLs specifically target melanoma cells expressing MART-1(27-35) and release cytokines such as TNF-alpha, IFN-gamma, and GM-CSF, indicating the potential of MART-1(27-35) for immunotherapy in melanoma patients (Rivoltini et al., 1995).
Enhancement of Cellular Immunity in Melanoma Patients : Immunization with MART-1(27-35) in melanoma patients has been shown to enhance cellular immune responses. Although it did not lead to tumor regression in the study, it indicates the potential of MART-1(27-35) peptide in augmenting CTL reactivity against melanoma cells (Cormier et al., 1997).
Generation of Melanoma-specific CTL by Dendritic Cells Transduced with MART-1 Adenovirus : Dendritic cells genetically engineered to express MART-1 can stimulate MART-1-specific CTL in vitro. This study supports the use of tumor antigen-engineered dendritic cells in genetic immunotherapy (Butterfield et al., 1998).
Determinant Spreading and Clinical Response in Dendritic Cell-based Immunotherapy : Clinical trials using dendritic cells pulsed with MART-1(27-35) epitope showed an increase in circulating IFN-gamma-producing, antigen-specific T cells. The study suggests determinant spreading to other melanoma antigens may be an important factor of clinical response in this form of immunotherapy (Butterfield et al., 2003).
Identification of Epitope Mimics Recognized by CTL Reactive to MART-1(27-35) : Research indicates that MART-1(27-35) specific CTL might be augmented by encounters with peptides derived from other sources showing sequence similarity, suggesting that epitope mimicry may play a role in modulating CTL response to MART-1(27-35) (Loftus et al., 1996).
特性
分子式 |
C37H67N9O11 |
---|---|
分子量 |
813.98 |
配列 |
AAGIGILTV |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma antigen recognized by T-cells 1 (27-35); MART-1(27-35) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。